Dihydrokavain

Catalog No.
S526119
CAS No.
587-63-3
M.F
C14H16O3
M. Wt
232.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydrokavain

CAS Number

587-63-3

Product Name

Dihydrokavain

IUPAC Name

(2S)-4-methoxy-2-(2-phenylethyl)-2,3-dihydropyran-6-one

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

InChI

InChI=1S/C14H16O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t12-/m0/s1

InChI Key

VOOYTQRREPYRIW-LBPRGKRZSA-N

SMILES

O=C1C=C(OC)C[C@H](CCC2=CC=CC=C2)O1

solubility

Soluble in DMSO

Synonyms

Dihydrokavain; Dihydrokawain; Kavain, dihydro-;

Canonical SMILES

COC1=CC(=O)OC(C1)CCC2=CC=CC=C2

Isomeric SMILES

COC1=CC(=O)O[C@H](C1)CCC2=CC=CC=C2

The exact mass of the compound Dihydrokavain is 232.11 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112163. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Pyrones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anxiolytic and Sedative Effects

One of the main areas of research on DHK is its potential as an anxiolytic (anti-anxiety) and sedative agent. Studies suggest that DHK may work by modulating certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA) and glutamate.

  • A study published in the journal "Phytomedicine" found that DHK produced anxiolytic-like effects in mice [Link to study].
  • Another study, published in "Pharmacology, Biochemistry, and Behavior," showed that DHK exhibited sedative properties in rats [Link to study: ].

Analgesic Properties

There is also some preliminary research suggesting that DHK may have analgesic (pain-relieving) properties.

  • A study published in the "Journal of Ethnopharmacology" found that DHK produced antinociceptive (pain-blocking) effects in mice [Link to study: ].

Dihydrokavain is a significant kavalactone derived from the roots of the kava plant (Piper methysticum). It is one of the six major kavalactones and is known for its contribution to the anxiolytic (anxiety-reducing) effects associated with kava consumption. The compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of anxiety disorders and as a natural sedative. Dihydrokavain is characterized by its unique chemical structure, which influences its biological activity and pharmacological properties .

  • The exact mechanism by which dihydrokavain exerts its anxiolytic effect is not fully understood.
  • Some studies suggest kavalactones, including dihydrokavain, may influence neurotransmitter activity in the brain, particularly affecting GABAergic and dopaminergic systems [].
  • Kava consumption can be associated with liver toxicity in some individuals []. The safety profile of isolated dihydrokavain remains unclear and requires further investigation [].

Please note:

  • More research is needed on dihydrokavain, particularly regarding its isolated properties, potential therapeutic applications, and safety profile.
  • Due to potential liver toxicity concerns associated with kava use, self-administration of dihydrokavain or kava products is not recommended.
, typical of organic compounds. Notably, it can be synthesized through several methods, including the sonochemical Blaise reaction, which serves as a key step in its production. This reaction involves the use of ultrasound to facilitate chemical transformations, enhancing reaction rates and yields . Additionally, dihydrokavain can participate in reactions typical of other kavalactones, such as oxidation and reduction processes, influencing its stability and reactivity in biological systems .

Dihydrokavain exhibits several biological activities that contribute to its therapeutic potential. It has been shown to possess significant anxiolytic properties, making it a candidate for treating anxiety-related conditions. In experimental studies, dihydrokavain demonstrated the ability to inhibit tumor necrosis factor-alpha (TNF-α) release in mice, indicating anti-inflammatory effects as well . Furthermore, it has been associated with mild side effects such as gastrointestinal upset and dizziness when consumed in large quantities .

The synthesis of dihydrokavain can be accomplished through various methods:

  • Sonochemical Blaise Reaction: This method utilizes ultrasound to enhance the reaction efficiency, resulting in high yields of dihydrokavain from suitable precursors.
  • Asymmetric Synthesis: Dihydrokavain can be synthesized from L-malic acid and its enantiomer from D-malic acid using specific sequences of reactions, allowing for the production of both enantiomers .
  • Extraction from Kava: Dihydrokavain can also be isolated directly from kava root extracts through various extraction techniques that separate kavalactones based on their solubility and polarity .

Dihydrokavain has several applications primarily in herbal medicine and pharmacology:

  • Anxiolytic Agent: Due to its calming effects, dihydrokavain is used in dietary supplements aimed at reducing anxiety.
  • Anti-inflammatory Properties: Its ability to inhibit TNF-α release suggests potential use in treating inflammatory conditions.
  • Research Tool: Dihydrokavain serves as a model compound for studying the pharmacological effects of kavalactones and their mechanisms of action within biological systems .

Studies have focused on the interactions between dihydrokavain and various biological pathways. Research indicates that it may modulate inflammatory responses by affecting cytokine production, particularly TNF-α. Additionally, interaction studies have shown that dihydrokavain can influence neurotransmitter systems related to mood regulation, although further research is needed to fully elucidate these mechanisms .

Dihydrokavain shares structural similarities with several other kavalactones found in kava. Here are some notable compounds for comparison:

CompoundDescriptionUnique Features
KavainAnother major kavalactone known for its sedative effects.Higher bioavailability compared to dihydrokavain.
DihydromethysticinExhibits similar anxiolytic properties but with different potency.Potentially more effective against anxiety disorders.
MethylmethysticinA less common kavalactone with distinct biochemical properties.May have different metabolic pathways compared to dihydrokavain.

Dihydrokavain's uniqueness lies in its specific anxiolytic profile and anti-inflammatory activity, which may differ from other kavalactones in terms of efficacy and side effects .

Botanical Sources in Piper methysticum

Dihydrokavain represents one of the six major kavalactones found in Piper methysticum G. Forster, commonly known as kava or kava-kava [1] [2]. This tropical shrub, belonging to the family Piperaceae, is native to the Pacific Islands and has been cultivated for centuries across Oceania, particularly in Vanuatu, Fiji, Samoa, Tonga, and Micronesia [3] [4]. The plant is believed to have originated in Vanuatu, where the greatest diversity of kava varieties occurs [3].

Piper methysticum is a hardy, fairly succulent, slow-growing perennial that thrives in deep, well-drained soils with high organic matter content and pH levels between 5.5 and 6.5 [3] [4]. The plant requires tropical conditions with temperatures between 20-35°C, rainfall above 2000 millimeters, high relative humidity, and partial shade protection [3] [5]. As a sterile species that reproduces asexually, the plant is typically dioecious with predominantly male plants, while female plants are exceedingly rare [3] [4].

The kavalactone content, including dihydrokavain, varies significantly based on several factors including kava plant varieties, plant part, age, geographical location, and harvest timing [6]. The kavalactones are primarily concentrated in the rootstock or rhizome, which serves as the economically important portion of the plant [4]. The rhizome appears as knotty, thick, and sometimes tuberous structures with a fringe of lateral roots extending up to 2-3 meters in length [4].

Quantitative analysis reveals that dihydrokavain constitutes a substantial portion of the total kavalactone content in kava roots. Studies have documented dihydrokavain concentrations ranging from 18.6 milligrams per gram of dry weight in some varieties [7], with the compound showing higher concentrations in roots compared to stems and leaves [2] [6]. The relative content of dihydrokavain depends not only on the plant segment but also on the specific kava cultivar, plant maturity, geographic location, and harvest timing [2].

Research indicates that dihydrokavain often represents the highest concentration among individual kavalactones in certain kava varieties [6]. For instance, in Isa variety rhizome preparations, dihydrokavain demonstrated the highest concentrations among the six major kavalactones, followed by dihydromethysticin and kavain [6]. The compound's distribution pattern varies between different plant parts, with lateral roots containing the highest kavalactone concentrations overall, while crown roots comprise approximately 80% of harvested kava plant material [2].

Plant PartRelative Kavalactone ContentDihydrokavain Concentration
Lateral RootsHighest overall concentrationSignificant levels present
Crown Roots80% of harvested materialModerate to high levels
RhizomeVariable by variety15-20% in some cultivars
StemsLower than rootsReduced concentrations
LeavesLowest concentrationsMinimal presence

Biosynthetic Precursors and Enzymatic Pathways

The biosynthetic pathway of dihydrokavain involves a sophisticated enzymatic network consisting of seven specialized metabolic enzymes that collectively produce the diverse array of kavalactones found in Piper methysticum [8]. The biosynthetic origin of dihydrokavain begins with the phenylpropanoid pathway, utilizing hydroxycinnamic acid precursors that are subsequently modified through a series of enzymatic transformations [8] [9].

The initial step in dihydrokavain biosynthesis involves the activity of 4-coumarate-CoA ligase (PmFourCL1), which generates hydroxycinnamoyl-CoA thioesters from hydroxycinnamic acid precursors [8]. This enzyme accepts various substrates including cinnamic acid, para-coumaric acid, and their derivatives, establishing the foundation for kavalactone structural diversity [8] [10].

The core biosynthetic machinery centers on two paralogous styrylpyrone synthases, designated PmSPS1 and PmSPS2, which represent neofunctionalized derivatives of an ancestral chalcone synthase [8] [9]. These type III polyketide synthases catalyze the formation of the fundamental kavalactone scaffold through the condensation of hydroxycinnamoyl-CoA starter substrates with malonyl-CoA extender units [8] [10]. Unlike chalcone synthases that produce tetraketide intermediates through Claisen condensation, styrylpyrone synthases generate triketide intermediates that undergo lactonization to form the characteristic styrylpyrone backbone [8].

Structural analysis reveals that the evolutionary transition from chalcone synthase to styrylpyrone synthase involved specific amino acid substitutions under episodic diversifying selection [8]. Six critical amino acid residues were identified, including three active site substitutions: S133C, T198N, and Q213L [8]. The T198N substitution was particularly significant, as it was previously reported as one of three mutations sufficient to convert chalcone synthase into a 2-pyrone synthase [8].

The formation of dihydrokavain specifically requires the involvement of kavalactone reductase 1 (PmKLR1), which catalyzes the stereospecific reduction of the 5,6-double bond in styrylpyrone intermediates [8] [9]. This enzyme produces exclusively the (R)-(+)-dihydrokavain stereoisomer, which corresponds to the naturally occurring form found in kava root extracts [8]. The reductase demonstrates substrate specificity for unmethylated styrylpyrones, creating competition with methyltransferase activities for the same substrate pool [8].

Two kavalactone O-methyltransferases, PmKOMT1 and PmKOMT2, contribute to the structural diversity of kavalactones through regiospecific methylation reactions [8]. PmKOMT1 exhibits broad substrate specificity, methylating hydroxyl groups at the C4, C11, or C12 positions of the styrylpyrone backbone [8]. In contrast, PmKOMT2 demonstrates specificity for the hydroxyl group at the C10 position [8]. The competition between reductase and methyltransferase activities explains the structural diversity observed among major kavalactones.

The biosynthesis of 7,8-saturated kavalactones, including certain dihydrokavain derivatives, involves the utilization of dihydro-hydroxycinnamoyl-CoA precursors that already contain a reduced alpha-beta bond [8] [11]. This pathway utilizes specialized enzymes that can accept substrates derived from dihydro-hydroxycinnamic acids, which are common phenylpropanoid metabolites in plants [8].

EnzymeFunctionSubstrate Specificity
PmFourCL1CoA ester formationHydroxycinnamic acids
PmSPS1/PmSPS2Styrylpyrone scaffold formationHydroxycinnamoyl-CoA
PmKLR15,6-double bond reductionUnmethylated styrylpyrones
PmKOMT1O-methylationC4, C11, C12 positions
PmKOMT2O-methylationC10 position

Ecological Role in Plant Defense Mechanisms

Dihydrokavain and related kavalactones serve crucial ecological functions in Piper methysticum as specialized metabolites contributing to plant defense mechanisms against various biotic and abiotic stresses [12] [13]. These compounds represent a sophisticated chemical defense system that has evolved to protect the plant from herbivorous insects, fungal pathogens, and competing vegetation [12] [7].

The herbicidal properties of dihydrokavain demonstrate significant allelopathic potential, functioning as a natural plant growth inhibitor [7]. Research has documented that dihydrokavain, along with other major kavalactones, strongly suppresses germination and growth of various plant species including lettuce, radish, barnyardgrass, and monochoria [7]. The biological activity occurs at remarkably low concentrations, with growth inhibition observed at 1-10 parts per million, indicating potent allelopathic effects [7].

Antifungal activity represents another critical aspect of dihydrokavain's ecological role in plant defense [7]. The compound exhibits significant inhibitory effects against multiple fungal pathogens that commonly threaten tropical plants. Specifically, dihydrokavain demonstrates antifungal activity against Colletotrichum gloeosporioides, Fusarium solani, Fusarium oxysporum, and Trichoderma viride at concentrations of 10-50 parts per million [7]. This broad-spectrum antifungal activity provides Piper methysticum with protection against a diverse array of soil-borne and foliar fungal pathogens.

The structural characteristics of dihydrokavain contribute to its defensive properties through specific molecular features. The compound shares structural similarities with strobilurin fungicides, which target the quinol oxidation site of cytochrome b in fungal respiratory chains [1]. This structural relationship explains the mild fungicidal activity observed in dihydrokavain, providing the plant with natural protection against fungal infections [1].

Anti-inflammatory properties of dihydrokavain contribute to plant defense through the suppression of pathogen-induced inflammatory responses [14]. The compound has been demonstrated to suppress lipopolysaccharide-induced tumor necrosis factor alpha production, indicating its role in modulating inflammatory signaling pathways [14]. This activity likely extends to plant-pathogen interactions, where inflammatory-like responses can contribute to disease susceptibility.

The antibacterial properties of dihydrokavain and related compounds provide additional defensive capabilities against bacterial pathogens [15]. Research has documented antibacterial activity of kava root extracts against multiple bacterial strains including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Bacillus subtilis, and Listeria monocytogenes [15]. The presence of dihydrokavain in these active extracts suggests its contribution to the overall antibacterial defense system.

The ecological distribution of kavalactones within the plant structure reflects their defensive function. Higher concentrations in roots compared to aerial portions likely protect the critical root system from soil-borne pathogens and root-feeding herbivores [2] [6]. The variable concentrations among different plant parts create a gradient of chemical protection that corresponds to the vulnerability and importance of different plant tissues.

Environmental factors influencing dihydrokavain production suggest adaptive responses to ecological pressures. Geographic location, climatic conditions, and soil composition affect kavalactone content, indicating that plants adjust their chemical defense production based on local environmental challenges [6] [3]. This plasticity in secondary metabolite production represents an adaptive strategy for optimizing defense resource allocation.

Defense FunctionTarget OrganismsEffective Concentration
Herbicidal ActivityCompeting plants1-10 ppm
Antifungal ActivityFungal pathogens10-50 ppm
Antibacterial ActivityBacterial pathogensVariable concentrations
Anti-inflammatoryPathogen responses50 μg/mL

The development of efficient synthetic routes to dihydrokavain has been driven by the need to access this important kavalactone for biological studies and potential pharmaceutical applications. Multiple strategic approaches have emerged, each offering distinct advantages in terms of efficiency, stereoselectivity, and scope.

Sonochemical Blaise Reaction Approach

Wang and Yue developed a highly effective total synthesis of both (+)- and (-)-dihydrokavain utilizing a sonochemical Blaise reaction as the key transformation [1]. This method employs 2,3-O-isopropylidene-D-glyceraldehyde as a chiral starting material, demonstrating the absolute configuration of (S)-(+)-dihydrokavain through total synthesis from a known chiral source [2]. The synthetic route proceeds through eight steps with an overall yield of 32%, featuring mercury oxide-catalyzed methanol addition to 5-hydroxy-7-phenylhept-2-ynoic acid as a critical step [3]. The sonochemical conditions provide enhanced reaction rates and selectivity compared to conventional thermal conditions, making this approach particularly attractive for accessing both enantiomers of dihydrokavain.

Chiral Auxiliary-Based Methodology

Smith and colleagues reported the first asymmetric synthesis of (+)-kavain and demonstrated its extension to dihydrokavain through a chiral auxiliary-based strategy [4]. This approach utilizes N-acetyl thiazolidinethiones in aldol reactions with cinnamaldehyde derivatives, followed by malonate displacement and decarboxylation reactions [5]. The method achieves high diastereoselectivity (>90%) and provides (+)-dihydrokavain in 64% overall yield over three steps [4]. A key innovation involves the direct displacement of thiazolidinethione auxiliaries by carbon nucleophiles without protecting group manipulation, representing a powerful method for polyacetate fragment preparation [4].

Asymmetric Hetero-Diels-Alder Strategy

Arai and coworkers developed an efficient asymmetric hetero-Diels-Alder reaction utilizing Brassard's diene with aliphatic aldehydes [6]. This methodology employs a chiral catalyst generated from (R)-BINOL, titanium isopropoxide, and 4-picolyl chloride hydrochloride to achieve direct asymmetric synthesis [6]. The reaction provides moderate to good yields (46-79%) with enantioselectivities up to 88% ee, enabling one-step synthesis of (S)-(+)-dihydrokavain with 84% ee [6]. This represents one of the most direct approaches to enantiopure dihydrokavain synthesis.

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have emerged as versatile tools for kavalactone synthesis, particularly for accessing diverse structural analogues [7] [8]. Stille coupling reactions with vinylstannane intermediates provide rapid access to various aryl-substituted kavalactones with yields ranging from 70-85% [4]. Suzuki-Miyaura and Heck coupling protocols have also been successfully applied to generate kavalactone frameworks with high efficiency [7]. These modular approaches are particularly valuable for structure-activity relationship studies as they allow systematic variation of aromatic substitution patterns.

Enzymatic and Biosynthetic Approaches

Recent advances in understanding kavalactone biosynthesis have enabled enzymatic synthesis approaches [9]. The elucidated pathway involves styrylpyrone synthases that catalyze the formation of the kavalactone scaffold from hydroxycinnamic acid precursors [9]. O-methyltransferases then provide regio- and stereospecific functionalization to generate diverse kavalactones. This biomimetic approach offers advantages in terms of environmental sustainability and natural stereochemistry, though yields remain variable depending on expression systems and reaction conditions.

Semi-Synthetic Modifications of Natural Precursors

Semi-synthetic approaches leverage the structural complexity already present in natural kavalactones, providing efficient routes to dihydrokavain and its analogues through selective chemical modifications.

Natural Precursor Utilization

Kavain serves as an important natural precursor for dihydrokavain synthesis through selective reduction of the C7-C8 double bond [5]. Catalytic hydrogenation using palladium on carbon under mild conditions provides excellent chemoselectivity, preserving the lactone ring and aromatic systems while achieving complete reduction of the styryl double bond [10]. This transformation typically proceeds in quantitative yield and maintains the natural (S)-stereochemistry at the C6 position.

The biosynthetic relationship between kavalactones suggests additional semi-synthetic opportunities. Natural methylenedioxy-containing precursors can be selectively demethylenated and remethylated to access regioisomeric analogues [11]. Yangonin and desmethoxyyangonin serve as scaffolds for introducing hydrogenation at various positions, enabling access to both saturated and partially saturated derivatives [12].

Glycosylated Precursor Modifications

Research has revealed the presence of glycosylated kavalactone precursors in kava roots, which can be hydrolyzed under controlled pH conditions to regenerate active kavalactones [13]. These naturally occurring β-D-glucopyranosides provide alternative starting materials for semi-synthetic approaches [13]. Treatment with β-D-glucosidase enzyme regenerates desmethoxyyangonin, yangonin, and kavain in patterns similar to acid hydrolysis, suggesting opportunities for enzymatic semi-synthesis [13].

Selective Functionalization Strategies

Semi-synthetic modifications focus on introducing functional groups at specific positions while maintaining the core kavalactone structure. Hydroxylation at the 4'-position of the aromatic ring provides access to enhanced analogues with improved biological activity [14]. Selective demethylation of methoxy groups allows introduction of alternative substituents through nucleophilic substitution or cross-coupling reactions [7].

The methylenedioxy functionality in certain kavalactones can be selectively opened and modified to introduce alternative bridging groups or discrete substituents [15]. These modifications are particularly valuable for structure-activity relationship studies, as they probe the specific contributions of individual functional groups to biological activity.

Structure-Activity Relationship (SAR) Studies of Analogues

Comprehensive structure-activity relationship studies have revealed critical structural features required for dihydrokavain's biological activity and provided insights for rational analogue design.

Critical Structural Elements

The C7-C8 saturation in dihydrokavain emerges as a crucial determinant of biological activity, particularly for GABAergic modulation [15] [16]. Studies comparing dihydrokavain with its unsaturated analogue kavain demonstrate that the saturated derivative shows enhanced activity in certain assays [16]. This saturation provides rotational freedom around the C7-C8 bond, which appears essential for inhibition of cyclooxygenase-1 and reduction of oxidative stress [17] [18].

The lactone ring represents an absolutely essential structural feature, with ring-opening modifications resulting in complete loss of kavalactone activity [17]. The α-pyrone system contributes to the unique pharmacological profile through specific interactions with biological targets [19]. Modifications that disrupt the lactone planarity or electron density distribution consistently eliminate biological activity.

Methylenedioxy Group Requirements

Structure-activity studies reveal the methylenedioxy functionality as critical for dihydromethysticin-type activity, with modifications to this group resulting in significant or complete loss of biological function [15]. Expanding the methylenedioxy ring by one methylene carbon produces complete activity loss [15]. Replacing either oxygen atom with carbon results in significant activity reduction, while moving the methylenedioxy position also substantially compromises activity [15].

Even subtle modifications such as replacing hydrogen atoms with deuterium in the methylene bridge significantly reduce activity, while fluorine substitution causes complete activity loss [15]. These findings suggest that the methylenedioxy group participates in specific molecular recognition events that are highly sensitive to steric and electronic perturbations.

Aromatic Ring Substitution Patterns

Systematic studies of aromatic ring modifications reveal that 4-substituents are required for enhanced anthelmintic activity [12]. Compounds with 4-trifluoromethoxy, 4-difluoromethoxy, 4-phenoxy, and 4-N-morpholine substitutions demonstrate superior activity (IC₅₀ values 1.9-8.9 μM) compared to parent natural products [12]. These findings indicate that electron-withdrawing groups at the para-position enhance biological activity, likely through improved binding affinity or altered physicochemical properties.

The structure-activity relationship studies demonstrate that para-substitution patterns generally provide superior activity compared to meta- or ortho-substitution [20]. Halogen substitutions, particularly fluorine-containing groups, often enhance potency and selectivity [12]. These modifications may improve metabolic stability or enhance specific receptor interactions.

Stereochemical Requirements

The stereochemistry at the C6 position significantly influences both pharmacokinetics and biological activity [15] [16]. The (S)-enantiomer generally demonstrates superior activity compared to the (R)-enantiomer in most biological assays [16]. However, interesting exceptions exist, such as the finding that unnatural (-)-dihydromethysticin appears more potent than natural (+)-dihydromethysticin in certain DNA damage reduction assays [15].

These stereochemical preferences suggest that dihydrokavain and related kavalactones interact with biological targets in stereospecific manners. The enhanced activity of specific enantiomers likely reflects optimal complementarity with chiral binding sites in target proteins.

Double Bond Effects on Activity

The presence or absence of double bonds at specific positions dramatically affects biological activity patterns [17] [18]. The C5-C6 double bond provides a locked configuration through conjugation, which is required for kavalactone inhibition of P-glycoprotein and monoamine oxidase B [17]. In contrast, the absence of the C7-C8 double bond (as in dihydrokavain) provides rotational freedom necessary for cyclooxygenase-1 inhibition and oxidative stress reduction [17].

These differential requirements suggest that kavalactones can selectively target distinct biological pathways depending on their specific structural features. The conformational flexibility or rigidity imparted by double bond patterns appears to determine the spectrum of biological activities exhibited by individual kavalactones [18].

Synthesis MethodKey StepsStereoselectivityOverall YieldAdvantages
Sonochemical Blaise ReactionSonochemical Blaise reaction, HgO-catalyzed methanol additionBoth (+) and (-) enantiomers achievable32% (8 steps)High overall yield, both enantiomers [1]
Chiral Auxiliary-BasedAldol reaction, malonate displacement/decarboxylationHigh diastereoselectivity (>90%)64% (3 steps)Short step count, high selectivity [4]
Asymmetric Hetero-Diels-AlderBrassard diene with aldehydes using chiral catalystUp to 88% ee46-79% (1 step)One-step synthesis, good ee [6]
Cross-Coupling ApproachesPd-catalyzed Stille/Suzuki couplings with aryl halidesDepends on chiral precursor70-85%Modular for analogues [7]
Enzymatic SynthesisStyrylpyrone synthase pathway with O-methyltransferasesNatural stereochemistryVariableBiomimetic, green chemistry [9]
Structural FeatureEffect on ActivitySpecific FindingsBiological Target
C7-C8 SaturationRequired for GABAergic modulationDihydrokavain more active than kavain in some assaysGABA receptors, ion channels [15] [16]
Methylenedioxy GroupCritical for biological activityLoss results in complete activity lossDNA damage prevention [15]
Aromatic SubstitutionModulates potency and selectivityElectron-withdrawing groups enhance activityVarious receptor systems [12]
Stereochemistry at C6Influences pharmacokinetics(S)-enantiomer generally more activePharmacokinetic parameters [16]
Lactone RingEssential for kavalactone activityRing opening eliminates activityMultiple targets [17]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

232.109944368 g/mol

Monoisotopic Mass

232.109944368 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NW8ZGW9XRZ

Other CAS

587-63-3

Wikipedia

Dihydrokavain

Dates

Last modified: 08-15-2023
1: Herath W, Ferreira D, Mikell JR, Khan IA. Microbial metabolism. Part 5. Dihydrokawain. Chem Pharm Bull (Tokyo). 2004 Nov;52(11):1372-4. PubMed PMID: 15516767.
2: Du H, Zhao D, Ding K. Enantioselective catalysis of the hetero-Diels-Alder reaction between Brassard's diene and aldehydes by hydrogen-bonding activation: a one-step synthesis of (S)-(+)-dihydrokawain. Chemistry. 2004 Nov 19;10(23):5964-70. Erratum in: Chemistry. 2005 Mar 18;11(7):1975. PubMed PMID: 15487027.
3: Singh RP, Singh VK. Facile one-step synthesis of beta-alkoxy lactone via sequential lactonization and 1,4-addition of alkoxide group: total synthesis of all stereoisomers of dihydrokawain-5-ol. J Org Chem. 2004 May 14;69(10):3425-30. PubMed PMID: 15132552.
4: Arai Y, Masuda T, Yoneda S, Masaki Y, Shiro M. Asymmetric synthesis of (+)-dihydrokawain-5-ol. J Org Chem. 2000 Jan 14;65(1):258-62. PubMed PMID: 10813926.
5: Li Y, Mei H, Wu Q, Zhang S, Fang JL, Shi L, Guo L. Methysticin and 7,8-dihydromethysticin are two major kavalactones in kava extract to induce CYP1A1. Toxicol Sci. 2011 Dec;124(2):388-99. doi: 10.1093/toxsci/kfr235. Epub 2011 Sep 9. PubMed PMID: 21908763; PubMed Central PMCID: PMC5736320.
6: Otoguro K, Iwatsuki M, Ishiyama A, Namatame M, Nishihara-Tsukashima A, Kiyohara H, Hashimoto T, Asakawa Y, Omura S, Yamada H. In vitro antitrypanosomal activity of some phenolic compounds from propolis and lactones from Fijian Kawa (Piper methysticum). J Nat Med. 2012 Jul;66(3):558-61. doi: 10.1007/s11418-011-0613-z. Epub 2011 Nov 25. PubMed PMID: 22116743.
7: Wu D, Yu L, Nair MG, DeWitt DL, Ramsewak RS. Cyclooxygenase enzyme inhibitory compounds with antioxidant activities from Piper methysticum (kava kava) roots. Phytomedicine. 2002 Jan;9(1):41-7. PubMed PMID: 11924763.
8: Häberlein H, Boonen G, Beck MA. Piper methysticum: enantiomeric separation of kavapyrones by high performance liquid chromatography. Planta Med. 1997 Feb;63(1):63-5. PubMed PMID: 17252330.
9: Keledjian J, Duffield PH, Jamieson DD, Lidgard RO, Duffield AM. Uptake into mouse brain of four compounds present in the psychoactive beverage kava. J Pharm Sci. 1988 Dec;77(12):1003-6. PubMed PMID: 3244102.
10: Jamieson DD, Duffield PH. The antinociceptive actions of kava components in mice. Clin Exp Pharmacol Physiol. 1990 Jul;17(7):495-507. PubMed PMID: 2401103.
11: Rasmussen AK, Scheline RR, Solheim E, Hänsel R. Metabolism of some kava pyrones in the rat. Xenobiotica. 1979 Jan;9(1):1-16. PubMed PMID: 760318.
12: Kato K, Motodate S, Mochida T, Kobayashi T, Akita H. Intermolecular methoxycarbonylation of terminal alkynes catalyzed by palladium(II) bis(oxazoline) complexes. Angew Chem Int Ed Engl. 2009;48(18):3326-8. doi: 10.1002/anie.200806080. PubMed PMID: 19191366.
13: Matthias A, Blanchfield JT, Penman KG, Bone KM, Toth I, Lehmann RP. Permeability studies of Kavalactones using a Caco-2 cell monolayer model. J Clin Pharm Ther. 2007 Jun;32(3):233-9. PubMed PMID: 17489874.
14: MEYER HJ, MEYER-BURG J. [INHIBITION OF ELECTROCONVULSION BY THE KAVA-PYRONES DIHYDROMETHYSTICIN AND DIHYDROKAVAIN]. Arch Int Pharmacodyn Ther. 1964 Mar 1;148:97-110. German. PubMed PMID: 14169874.
15: de Jager LS, Perfetti GA, Diachenko GW. LC-UV and LC-MS analysis of food and drink products containing kava. Food Addit Contam. 2004 Oct;21(10):921-34. PubMed PMID: 15712517.
16: Hashimoto T, Suganuma M, Fujiki H, Yamada M, Kohno T, Asakawa Y. Isolation and synthesis of TNF-alpha release inhibitors from Fijian kawa (Piper methysticum). Phytomedicine. 2003 May;10(4):309-17. PubMed PMID: 12809361.
17: MEYER HJ. [A STUDY OF THE ANTICONVULSANT PROPERTIES OF THE KAWA PYRONES DIHYDROMETHYSTICIN (DHM) AND DIHYROKAWAIN (DHK) IN CHEMICALLY INDUCED CONCLUSIONS]. Arch Int Pharmacodyn Ther. 1964 Jul 1;150:118-31. German. PubMed PMID: 14204485.
18: Ma Y, Sachdeva K, Liu J, Ford M, Yang D, Khan IA, Chichester CO, Yan B. Desmethoxyyangonin and dihydromethysticin are two major pharmacological kavalactones with marked activity on the induction of CYP3A23. Drug Metab Dispos. 2004 Nov;32(11):1317-24. Epub 2004 Jul 28. PubMed PMID: 15282211.
19: Backhauss C, Krieglstein J. Extract of kava (Piper methysticum) and its methysticin constituents protect brain tissue against ischemic damage in rodents. Eur J Pharmacol. 1992 May 14;215(2-3):265-9. PubMed PMID: 1396990.
20: Baum SS, Hill R, Rommelspacher H. Effect of kava extract and individual kavapyrones on neurotransmitter levels in the nucleus accumbens of rats. Prog Neuropsychopharmacol Biol Psychiatry. 1998 Oct;22(7):1105-20. PubMed PMID: 9829291.

Explore Compound Types